REACTION_CXSMILES
|
[C:1]([Cl:6])([C:3](Cl)=O)=O.CN(C=O)C.[N:12]1[C:17]2[CH:18]=[CH:19][S:20]C=2C(=O)[NH:14][CH:13]=1>O>[Cl:6][C:1]1[C:3]2[S:20][CH:19]=[CH:18][C:17]=2[N:12]=[CH:13][N:14]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1=CNC(C2=C1C=CS2)=O
|
Name
|
(CH2Cl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature over another 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The extract was washed sequentially with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |